2-Hydroxy-3-nitrobenzaldehyde

Organic Synthesis Process Chemistry Nitration

This 2-hydroxy-3-nitro isomer is the critical intermediate for constructing benzoxazole melatonin receptor agonists and benzenesulfonamide 12-lipoxygenase inhibitors. The adjacency of -OH, -CHO, and -NO₂ groups enables regioselective Schiff base formation and heterocycle assembly not possible with 5-nitro or other isomers. Sourcing the correct regioisomer is non-negotiable—generic substitution fails due to precise downstream regiochemical demands. Procure 98% pure material, TSCA-listed and ready for R&D.

Molecular Formula C7H5NO4
Molecular Weight 167.12 g/mol
CAS No. 5274-70-4
Cat. No. B105151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-nitrobenzaldehyde
CAS5274-70-4
Synonyms3-Nitro-2-hydroxybenzaldehyde;  3-Nitrosalicylaldehyde NSC 38026
Molecular FormulaC7H5NO4
Molecular Weight167.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O
InChIInChI=1S/C7H5NO4/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-4,10H
InChIKeyNUGOTBXFVWXVTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3-nitrobenzaldehyde (CAS 5274-70-4): Core Structural and Reactivity Profile for Informed Sourcing


2-Hydroxy-3-nitrobenzaldehyde (CAS 5274-70-4), also known as 3-nitrosalicylaldehyde, is a substituted aromatic aldehyde characterized by the presence of adjacent hydroxyl (-OH), aldehyde (-CHO), and nitro (-NO₂) functional groups on a benzene ring [1]. This specific arrangement yields a planar molecular geometry (r.m.s. deviation = 0.026 Å) stabilized by an intramolecular O–H⋯O hydrogen bond, which generates an S(6) ring [2]. The compound is a key intermediate in the synthesis of pharmacologically relevant heterocycles, including benzoxazole derivatives as melatonin receptor agonists and benzenesulfonamide derivatives with 12-lipoxygenase inhibitory activities [3].

Why 2-Hydroxy-3-nitrobenzaldehyde (CAS 5274-70-4) Cannot Be Replaced by Common Nitrobenzaldehyde Isomers in Regioselective Synthesis


Generic substitution of 2-hydroxy-3-nitrobenzaldehyde with other nitrobenzaldehyde isomers (e.g., 2-hydroxy-5-nitrobenzaldehyde, 3-nitrobenzaldehyde) is not feasible due to the precise regiochemical requirements of downstream reactions [1]. The unique adjacency of the hydroxyl and nitro groups in the 3-position dictates the compound's specific reactivity profile, including its ability to form stable Schiff bases and its role as a precursor for specific heterocyclic systems [2]. The synthesis of this isomer itself is non-trivial, as the nitration of salicylaldehyde typically yields a mixture of 3-nitro and 5-nitro isomers, with the 3-nitro isomer often being the minor product under classical conditions . Therefore, sourcing the specific 2-hydroxy-3-nitro isomer is critical for ensuring the correct regioisomer for target molecule construction.

Quantitative Evidence for Selecting 2-Hydroxy-3-nitrobenzaldehyde (CAS 5274-70-4) Over Alternative Precursors and Synthetic Routes


Synthesis Yield: CAN-PEG System vs. Classical Mixed Acid Nitration

The modern synthesis of 2-hydroxy-3-nitrobenzaldehyde using a cerium ammonium nitrate (CAN) and polyethylene glycol-400 (PEG-400) system provides a significantly higher yield (76.6%) compared to the classical mixed acid (HNO₃/H₂SO₄) nitration method (45–55%) [1]. This represents a quantifiable improvement in synthetic efficiency, which is critical for cost-effective sourcing and large-scale procurement.

Organic Synthesis Process Chemistry Nitration

Regioselectivity in Synthesis: Enhanced 3-Nitro vs. 5-Nitro Isomer Ratio

The CAN-PEG nitration method not only improves yield but also enhances the regioselectivity for the desired 2-hydroxy-3-nitrobenzaldehyde isomer. The 3-nitro:5-nitro isomer ratio is 3.2:1, a substantial improvement over the 2.1:1 ratio achieved with classical mixed acid nitration . This reduction in the formation of the undesired 5-nitro isomer simplifies purification and increases the effective yield of the target compound.

Organic Synthesis Regioselectivity Process Optimization

Comparative Yield in Isomer Separation: 3-Nitro vs. 5-Nitrosalicylaldehyde

During the separation of a mixture of 3- and 5-nitrosalicylaldehydes via sodium salt formation and differential water solubility, the 3-nitro isomer (2-hydroxy-3-nitrobenzaldehyde) was isolated in a 35.0% yield, while the 5-nitro isomer was obtained in a 58.0% yield [1]. This quantitative data highlights the inherent challenge in isolating the 3-nitro isomer from its more abundant counterpart, underscoring the value of a synthetic route that favors its formation (as shown in Evidence Item 2).

Separation Science Isomer Purification Process Chemistry

Planar Molecular Geometry and Intramolecular Hydrogen Bonding

Single-crystal X-ray diffraction analysis reveals that 2-hydroxy-3-nitrobenzaldehyde is essentially planar, with a root-mean-square deviation of only 0.026 Å from the mean plane [1]. This planarity is stabilized by a strong intramolecular O–H⋯O hydrogen bond between the adjacent hydroxyl and aldehyde groups, forming an S(6) ring. While direct comparative crystallographic data for all isomers is not available in a single study, this structural rigidity is a direct consequence of the specific ortho-arrangement of the hydroxyl and aldehyde groups, a feature not present in 4-hydroxy-3-nitrobenzaldehyde or 3-nitrobenzaldehyde.

Crystallography Structural Chemistry Reactivity

Procurement-Driven Application Scenarios for 2-Hydroxy-3-nitrobenzaldehyde (CAS 5274-70-4)


Synthesis of Melatonin Receptor Agonist Precursors

2-Hydroxy-3-nitrobenzaldehyde is a specifically cited intermediate for the preparation of benzoxazole derivatives, a class of compounds under investigation as melatonin receptor agonists [1]. The compound's unique regiochemistry is essential for constructing the correct benzoxazole core. The enhanced yield and selectivity of the CAN-PEG synthetic route (76.6% yield, 3.2:1 isomer ratio) make it the preferred starting material for ensuring efficient and scalable synthesis of these pharmacologically relevant molecules [2].

Preparation of 12-Lipoxygenase Inhibitors

This compound is also used in the synthesis of benzenesulfonamide derivatives that exhibit 12-lipoxygenase inhibitory activity [1]. The planar structure, confirmed by crystallographic data (r.m.s. deviation = 0.026 Å), may contribute to the proper orientation of pharmacophoric elements in the final inhibitor [3]. Sourcing the correct 2-hydroxy-3-nitro isomer is non-negotiable, as the 5-nitro isomer would lead to a different and likely inactive final compound.

Building Block for Schiff Base Ligands and Complexes

The compound's aldehyde group readily undergoes condensation with amines to form Schiff bases, which serve as versatile ligands in coordination chemistry and as bioactive molecules [4]. The presence of both a hydroxyl and a nitro group in ortho and meta positions, respectively, provides a unique electronic environment and potential for polydentate coordination not offered by simpler aldehydes like salicylaldehyde or 3-nitrobenzaldehyde.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-3-nitrobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.